DCAF1 binder 1 is classified as a small molecule ligand and is part of a broader category of compounds known as proteolysis-targeting chimeras (PROTACs). These compounds are designed to harness the ubiquitin-proteasome system for the selective degradation of target proteins, making them valuable in drug discovery and development.
The synthesis of DCAF1 binder 1 involved several key steps:
The binding affinity of DCAF1 binder 1 was characterized using surface plasmon resonance, yielding a dissociation constant (K_d) indicative of its strong interaction with DCAF1.
The molecular structure of DCAF1 binder 1 features distinct functional groups that facilitate its interaction with the DCAF1 protein. Key structural elements include:
Crystallographic studies have provided detailed insights into the binding mode, revealing that DCAF1 binder 1 occupies the "donut-hole" pocket of the DCAF1 protein, where it engages in extensive interactions with surrounding residues.
DCAF1 binder 1 undergoes specific chemical interactions upon binding to DCAF1:
These interactions are crucial for the function of DCAF1 binder 1 in promoting targeted degradation pathways.
The mechanism of action for DCAF1 binder 1 involves several steps:
This mechanism highlights the potential therapeutic applications of DCAF1 binder 1 in diseases where targeted protein degradation can restore cellular homeostasis.
DCAF1 binder 1 exhibits several notable physical and chemical properties:
Analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm these properties.
DCAF1 binder 1 has significant applications in various fields:
Targeted protein degradation via proteolysis-targeting chimeras has emerged as a transformative therapeutic strategy. However, its clinical implementation remains constrained by reliance on two predominant E3 ubiquitin ligases: cereblon (CRBN) and von Hippel-Lindau (VHL). This limitation poses significant challenges, as resistance mechanisms frequently involve downregulation or mutation of these ligases. For instance, approximately 30% of patients refractory to immunomodulatory drugs exhibit reduced cereblon expression, directly compromising degrader efficacy [2]. Furthermore, the tissue-restricted expression of von Hippel-Lindau may restrict therapeutic applicability in certain cancers [7].
Expanding the repertoire of recruitable E3 ligases is essential to overcome these barriers. Genome-wide CRISPR screens highlight the therapeutic potential of essential ligases like DDB1 and CUL4-Associated Factor 1 (DCAF1), which demonstrate lower vulnerability to resistance-associated downregulation. The DepMap database reveals that DCAF1 exhibits dependency scores comparable to established E3 ligase adaptors, supporting its non-redundant biological roles [2]. Additionally, diversifying E3 ligase usage enables targeting of tissue-specific substrates and may mitigate on-target toxicities associated with cereblon and von Hippel-Lindau [9].
Table 1: Limitations of Current Dominant E3 Ligases in Targeted Protein Degradation
| E3 Ligase | Primary Limitations | Clinical Relevance |
|---|---|---|
| Cereblon | Downregulation in 30% of refractory malignancies; teratogenicity risks | Resistance to lenalidomide/pomalidomide in multiple myeloma |
| Von Hippel-Lindau | Hypoxia-dependent expression variability; renal implications | Reduced efficacy in low VHL-expressing tumors |
| DCAF1 | High essentiality score (-0.8); no reported resistance via downregulation | Potential for sustained degradation in cereblon-compromised settings |
DCAF1 (also termed Vpr-binding protein) serves as a critical substrate receptor within the Cullin RING Ligase 4-DDB1 ubiquitin ligase complex. This multi-protein assembly comprises the scaffold protein Cullin 4, the adapter DNA Damage Binding Protein 1, the RING protein RBX1, and DCAF1, which confers substrate specificity. Structurally, DCAF1 contains a seven-bladed β-propeller WD40 repeat domain that forms a central "donut hole" cavity capable of binding cellular proteins and viral factors [1] [5]. This domain architecture enables DCAF1 to recruit diverse substrates through distinct interaction surfaces:
DCAF1’s biological significance extends beyond the Cullin RING Ligase 4 complex. It also functions within the EED-DDB1-VprBP complex, an E3 ligase assembly governing cytoskeletal organization and mitotic progression [9]. Oligomerization of DCAF1 via its LisH motif (residues 845–873) promotes dimeric Cullin RING Ligase 4 complex formation, enhancing ubiquitination efficiency for substrates like uracil DNA glycosylase [5]. During the G2 phase of the cell cycle, DCAF1 directly ubiquitylates polo-like kinase 4 to prevent premature centriole duplication—a function independent of the canonical SCFβ-TrCP pathway [10]. This versatility underscores DCAF1’s central role in maintaining proteostatic balance.
The WD40 domain of DCAF1 harbors two druggable pockets amenable to small-molecule intervention: the central donut hole and blade region. Biophysical and structural analyses reveal distinct ligand-binding characteristics:
Central Donut Hole
This cavity exhibits high ligandability due to its hydrophobic character and polar residues capable of hydrogen bonding. Compound 1 (a trisubstituted imidazoline) binds here with its protonated nitrogen forming hydrogen bonds with T1097 or D1356, mimicking viral protein interactions. Structure-based optimization of this scaffold yielded OICR-8268, which achieves nanomolar affinity (surface plasmon resonance KD = 38 nM) through:
Blade Region
Adjacent to the central cavity, this site accommodates chlorophenyl moieties but exhibits lower affinity (KD > 100 μM). While less druggable than the donut hole, it offers potential for allosteric modulators [1].
Table 2: Characterized Ligand-Binding Pockets in the DCAF1 WD40 Domain
| Binding Site | Structural Features | Representative Binders | Affinity Range | Key Interactions |
|---|---|---|---|---|
| Central donut hole | Hydrophobic cavity with polar residues (T1097, D1356) | OICR-8268; Compound 1 | 38 nM – 40 μM | H-bond with T1097/D1356; cation-π stacking |
| Blade region | Shallow groove between WD40 repeats | Compound 2; chlorophenyl derivatives | >100 μM | Hydrophobic packing; π-stacking |
| Cysteine 1113 | Solvent-exposed residue near Vpx interface | MY-1B azetidine acrylamide | TE50 = 25 μM | Covalent modification |
An alternative targeting strategy exploits the reactive cysteine residue (C1113) near the viral protein interface. Stereoselective acrylamides (e.g., MY-1B) covalently engage this residue with 25 μM cellular target engagement, enabling development of electrophilic proteolysis-targeting chimeras that function at low fractional ligase occupancy [8]. Ternary complex crystal structures (e.g., Protein Data Bank 8F8E) confirm that donut-hole binders project exit vectors toward solvent-accessible regions, facilitating linker attachment for bifunctional degraders without disrupting DCAF1 function [9]. These structural insights provide a roadmap for developing DCAF1-directed chemical probes and degraders with tailored pharmacological properties.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1